(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is a chiral compound that belongs to the class of cyclopropane derivatives. It features a cyclopropane ring substituted with a difluorophenyl group, which imparts distinctive chemical properties and potential biological activities. This compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals aimed at treating various diseases due to its unique molecular structure and reactivity.
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is classified as an organic compound with the following characteristics:
The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine typically involves several key steps:
The synthetic route may involve chiral catalysts to ensure the desired stereochemistry is achieved. For example, chiral oxazaborolidine catalysts are often employed during reduction steps to control the stereochemical outcome.
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine involves its interaction with biological targets such as enzymes or receptors. The difluorophenyl group enhances lipophilicity and may influence binding affinity to target proteins.
Research indicates that this compound may exhibit pharmacological activities related to enzyme inhibition and receptor modulation. Specific mechanisms depend on the target system being studied .
Relevant analyses such as NMR spectroscopy and mass spectrometry are used to confirm identity and purity during synthesis .
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine has several significant applications:
The stereoselective synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine represents a significant challenge in medicinal chemistry due to the need for high enantiomeric purity in pharmaceutical intermediates. This chiral cyclopropylamine serves as a critical precursor for anticoagulant agents like ticagrelor, necessitating efficient asymmetric methodologies [3] [8]. Modern synthetic approaches have focused on catalytic asymmetric methods to establish the stereogenic centers with precise control, moving away from classical resolution techniques that suffer from inherent inefficiencies.
The Corey-Bakshi-Shibata (CBS) reduction stands as a cornerstone technology for enantioselective synthesis of this cyclopropylamine precursor. This methodology employs oxazaborolidine catalysts derived from proline to achieve high stereocontrol during ketone reduction. The mechanism involves a highly ordered six-membered transition state where the catalyst acts as a molecular vise, positioning the substrate and borane reductant for hydride transfer with precise facial selectivity. The carbonyl oxygen of the substrate forms a coordination bond with the electron-deficient boron of the catalyst, while the borane reagent (typically BH₃·THF) donates hydride to the carbonyl carbon through a cyclic transition state [1].
Critical to the success of CBS reduction for cyclopropane precursors is the catalyst structure. Methyl-CBS catalysts (derived from diphenylprolinol) demonstrate superior performance for reducing sterically demanding ketones compared to unsubstituted variants. For the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, the CBS reduction typically targets a prochiral ketone precursor such as 2-(3,4-difluorophenyl)cyclopropyl ketone. Catalyst loadings of 5-10 mol% in toluene at -20°C to 0°C typically afford the corresponding chiral alcohol with enantiomeric excess (ee) exceeding 95%, which serves as a key intermediate for subsequent transformations to the target amine [1] [3]. The precise spatial arrangement of the meta- and para-fluorine substituents on the phenyl ring influences the transition state energy and consequently the enantioselectivity, necessitating tailored catalyst-substrate pairing.
Table 1: CBS Reduction Parameters for Chiral Cyclopropane Precursors
Substrate | Catalyst Type | Solvent | Temperature (°C) | ee (%) | Reference |
---|---|---|---|---|---|
2-(3,4-Difluorophenyl)cyclopropyl ketone | Methyl-CBS | Toluene | -20 | 97 | [1] |
2-(3,4-Difluorophenyl)cyclopropyl ketone | Unsubstituted CBS | THF | 0 | 85 | [1] |
2-(4-Fluorophenyl)cyclopropyl ketone | Methyl-CBS | Dichloromethane | -40 | 95 | [1] |
2-(3,4-Difluorophenyl)cyclopropyl ketone | Methyl-CBS | Toluene | 0 | 94 | [1] |
The choice of borane reductant significantly impacts both the enantioselectivity and practical handling of the CBS reduction. Borane-THF complex (BH₃·THF) and borane-N,N-diethylaniline complex represent the two most industrially relevant options, each presenting distinct advantages and limitations [1].
Borane-THF Complex:
Borane-Diethylaniline Complex:
Table 2: Comparative Analysis of Borane Reducing Agents in CBS Reduction
Parameter | Borane-THF Complex | Borane-Diethylaniline Complex |
---|---|---|
Reaction Temperature | -20°C to 0°C | 0°C to 5°C |
Reaction Time | 2-4 hours | 8-12 hours |
Maximum ee Achieved | 97% | 96% |
Thermal Stability | Low (decomposes >0°C) | Moderate (stable to 25°C) |
Workup Complexity | Moderate (borate salts) | Simplified (filterable amine salt) |
Large-Scale Suitability | Challenging | Preferred |
Achieving pharmaceutical-grade enantiopurity (>99% ee) often requires strategic optimization beyond initial CBS reduction. Two primary approaches dominate: chiral auxiliary-mediated synthesis and solvent-engineered crystallization of diastereomeric salts [1] [3] .
Chiral Auxiliaries in Cyclopropanation:Evans oxazolidinones and Oppolzer sultams facilitate diastereoselective cyclopropanation of difluorostyrene derivatives. The auxiliary directs face-selective addition in the Simmons-Smith reaction or Michael-initiated ring closure. Subsequent auxiliary removal affords the chiral cyclopropane carboxylic acid with ee >98%. While effective, this approach introduces additional synthetic steps for auxiliary attachment and removal, impacting overall yield and cost-efficiency . Modern variants employ recyclable auxiliaries to improve atom economy, though industrial adoption remains limited compared to catalytic methods.
Solvent Systems in Crystallization-Induced Diastereomer Resolution:Resolution via diastereomeric salt formation with chiral acids represents the most industrially viable method for ee upgrade. D-Mandelic acid demonstrates exceptional resolving power for the (1R,2S)-amine enantiomer. The resolution efficiency depends critically on solvent composition and crystallization kinetics:
The mandelate salt of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CAS: 376608-71-8) crystallizes as a white solid with a characteristic melting point of 161°C, providing a convenient quality control metric. Recent advances demonstrate that lipase-mediated kinetic resolution offers a complementary biocatalytic approach. Candida antarctica lipase B (CALB) immobilized on acrylic resin (Novozym 435) resolves racemic cyclopropyl azolides in methyl tert-butyl ether at 45°C with enantiomeric ratio (E) >200, enabling access to either enantiomer through substrate engineering .
Table 3: Resolution Methods for Enantiomeric Excess Optimization
Resolution Method | Resolving Agent/Enzyme | Optimal Conditions | Max ee (%) | Cycles Required |
---|---|---|---|---|
Diastereomeric Salt Crystallization | D-(-)-Mandelic acid | Ethyl acetate/MeOH (4:1), seeded cooling crystallization | 99.5 | 1-2 |
Diastereomeric Salt Crystallization | L-(+)-Tartaric acid | Ethanol/water (95:5), 0°C crystallization | 98 | 2-3 |
Enzymatic Hydrolysis | Novozym 435 (CALB) | MTBE, 45°C, 24 hours | >99 | 1 |
Enzymatic Hydrolysis | Thermomyces lanuginosus lipase (TLL) | Phosphate buffer pH 7.0, 18°C | 95 | N/A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7